2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
Benzisothiazolinone (BIT) is an organic compound which is used against a wide range of microbes . It belongs to the chemical class of isothiazolinones .
Molecular Structure Analysis
The molecular formula of BIT is C7H5NO3S . The molecular structure is based on structures generated from information available in ECHA’s databases .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is marine fouling organisms. It has been found to exhibit a clear synergistic inhibitory effect on the growth of three seaweeds: Chlorella, Isochrysis galbana and Chaetoceros curvisetus, respectively, and three bacteria, Staphylococcus aureus, Vibrio coralliilyticus and Vibrio parahaemolyticus, respectively .
Mode of Action
The compound is introduced into acrylic resin to prepare a new type of antifouling resin. The compound, along with heterocyclic compounds, are copolymerized with an allyl monomer with methyl methacrylate (MMA) and butyl acrylate (BA) to form a series of grafted acrylic resins . These resins then exhibit inhibitory activities against marine fouling organisms .
Biochemical Pathways
The compound’s inhibitory effect on the growth of certain seaweeds and bacteria suggests that it may interfere with their metabolic or reproductive processes .
Result of Action
The compound exhibits excellent inhibition against barnacle larvae and other marine fouling organisms . The introduction of the heterocyclic group into the compound significantly enhances its antifouling activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound is used in marine coatings to prevent the adhesion of marine fouling organisms . The effectiveness of these coatings can be influenced by factors such as water temperature, salinity, and the presence of other organisms .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4S/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-21-15(23)12-6-1-2-7-13(12)26(21,24)25/h1-8H,9H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMVGGAWCAUNCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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